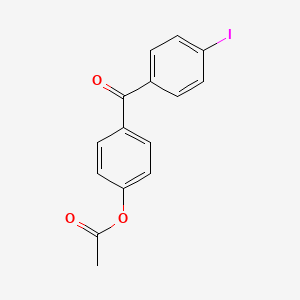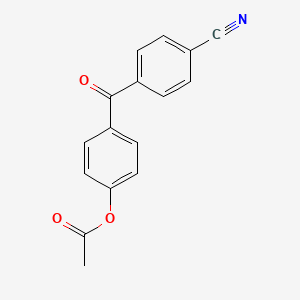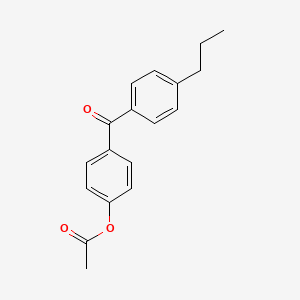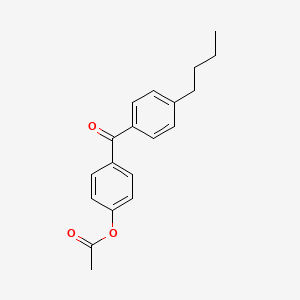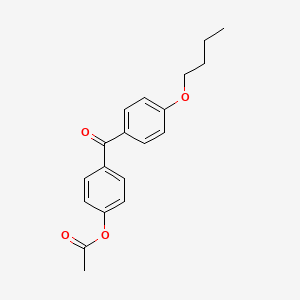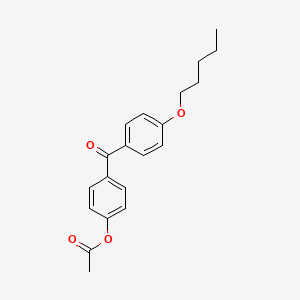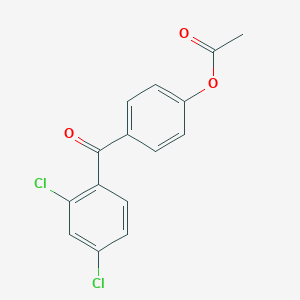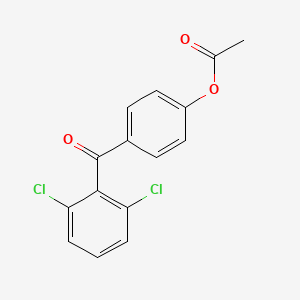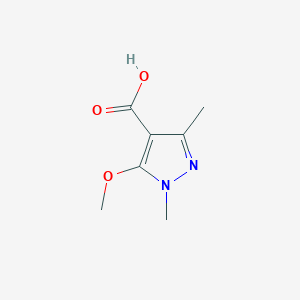
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H10N2O . It is related to 3-Methylpyrazole-5-carboxylic acid, which is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
Molecular Structure Analysis
The molecular structure of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains methoxy and carboxylic acid functional groups .Chemical Reactions Analysis
While specific chemical reactions involving 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid are not detailed in the retrieved data, pyrazole compounds are known to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical drugs. Due to its pyrazole core, it is instrumental in creating compounds with potential antibacterial, antifungal, and anti-inflammatory properties . The pyrazole ring is a common motif in several therapeutic agents, and modifications at the carboxylic acid site allow for the development of new drugs with enhanced efficacy and reduced side effects.
Biological Activity Modulation
The presence of a methoxy group in the compound can influence its biological activity. It can be used to design molecules that modulate enzyme activity, receptor binding, or gene expression. For instance, derivatives of this compound could be investigated for their potential to inhibit enzymes that are overexpressed in certain cancers or other diseases .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives have been reported to possess various biological activities, which could result in a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZMIQWLRGBSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
78201-01-1 | |
| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


